Home > Products > Screening Compounds P23271 > 4-Methyl-2-oxo-2h-chromen-7-yl valerate
4-Methyl-2-oxo-2h-chromen-7-yl valerate - 6335-35-9

4-Methyl-2-oxo-2h-chromen-7-yl valerate

Catalog Number: EVT-5081158
CAS Number: 6335-35-9
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A common approach involves reacting 7-hydroxy-4-methylcoumarin with pentanoyl chloride in the presence of a suitable base like triethylamine []. The reaction typically proceeds in an aprotic solvent like dichloromethane or tetrahydrofuran.

Applications
  • Antimicrobial Activity: Coumarin derivatives have demonstrated activity against various bacterial and fungal strains. [, , ]
  • Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of coumarin derivatives. [, , ]
  • Antioxidant Activity: Coumarins possess antioxidant properties, attributed to their ability to scavenge free radicals. [, ]
  • Anticancer Activity: Research has shown that certain coumarin derivatives exhibit promising anticancer activity. []

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Compound Description: This compound is a bio-functional hybrid synthesized via the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen. []

Relevance: Both this compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 4-methyl-2-oxo-2H-chromen-7-yl moiety as a central structural feature. [] The variation lies in the substituent at the 7-position oxygen, with the related compound featuring a propanamide group derived from flurbiprofen, while the target compound has a pentanoate group.

(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

Compound Description: This compound is synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride. It exhibits promising in vitro anti-inflammatory activity, even surpassing ibuprofen. []

Relevance: The core structure of 4-methyl-2-oxo-2H-chromen-7-yl is also present in this compound. [] They differ in their substituents at the 7-position oxygen, with the related compound having a phenylacetamide group and the target compound a pentanoate group.

4-Methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-(4-(4-substituted phenyl)thiazol-2-ylamino)acetates

Compound Description: This series of compounds combines a coumarin segment with thiazole derivatives, resulting in a diverse range of biological activities including antimicrobial, antitubercular, and antioxidant effects. []

Relevance: While both this series and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the fundamental coumarin structure, the related compounds have a nitro group at the 6-position and a substituted thiazol-2-ylaminoacetate group at the 7-position oxygen. [] In contrast, the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

Substituted 4-methyl-2-oxo-2H-chromen-7-yl phenyl carbamates

Compound Description: This class of compounds, particularly compound 4d within this series, demonstrates potent acetylcholinesterase (AChE) inhibitory activity and exhibits potential as anti-amnestic agents. []

Relevance: The connection between this class of compounds and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate lies in the shared 4-methyl-2-oxo-2H-chromen-7-yl moiety. [] The difference is in the substituent at the 7-position oxygen, with the related compounds having a phenyl carbamate group, while the target compound has a pentanoate group.

N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides

Compound Description: This series, particularly compounds IVb and IVc, exhibits significant anti-inflammatory and analgesic activities. []

Relevance: These compounds share the 4-methyl-2-oxo-2H-chromen-7-yl core with 4-methyl-2-oxo-2H-chromen-7-yl pentanoate. [] The distinction lies in the substituent at the 7-position oxygen, with the related compounds bearing benzamide groups, while the target compound has a pentanoate group.

Methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives

Compound Description: This series of coumarin derivatives were successfully synthesized and their structures elucidated using spectroscopic techniques (IR, 1H NMR, 13C NMR) and TLC. []

Relevance: This series and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 4-methyl-2-oxo-2H-chromen-7-yloxy core structure. [] The key difference is the substituent attached to the oxygen, with the related compounds having a methyl acetate group, while the target compound features a pentanoate group.

4-Methyl-2-oxo-2H-chromen-7-yl ferrocenecarboxylate

Compound Description: This compound features a ferrocenyl moiety linked to the 4-methylcoumarin group through an ester unit. []

Relevance: The link between this compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate is the 4-methyl-2-oxo-2H-chromen-7-yl core structure. [] They are differentiated by the substituent at the 7-position oxygen, where the related compound has a ferrocenecarboxylate group and the target compound has a pentanoate group.

3-Methyl-2-oxo-2H-chromen-7-yl propionate

Compound Description: This compound has been structurally characterized by X-ray crystallography. []

Relevance: While structurally similar to 4-methyl-2-oxo-2H-chromen-7-yl pentanoate, this compound has a methyl group at the 3-position and a propionate group at the 7-position oxygen, whereas the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen. []

3-Benzoyl-4-methyl-2-oxo-2H-chromen-7-yl acetate

Compound Description: The crystal structure of this compound reveals a dihedral angle of 81.91 (7)° between the coumarin ring system and the benzoyl group. []

Relevance: Both this compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 4-methyl-2-oxo-2H-chromen-7-yl core. [] The difference lies in the presence of a benzoyl group at the 3-position and an acetate group at the 7-position oxygen in the related compound, while the target compound lacks the benzoyl group and has a pentanoate group at the 7-position oxygen.

O,O-Diethyl-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-phosphorothioate (Potasan®)

Compound Description: Potasan® is a pesticide that undergoes various photoreactions under UV irradiation, leading to the formation of several products. []

8-[(Hydrazinylidene)methyl]-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

Compound Description: The crystal structure of this compound is stabilized by C—H⋯O and N—H⋯O intermolecular hydrogen bonds. []

2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Compound Description: The crystal structure of this compound highlights a disordered trifluoromethyl group and the presence of N—H⋯O hydrogen bonds. []

Relevance: The common structural feature between this compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate is the 4-methyl-2-oxo-2H-chromen-7-yl core. [] The key difference is the substituent at the 7-position oxygen, where the related compound has a trifluoroacetamide group, while the target compound has a pentanoate group.

4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Compound Description: In the crystal structure of this compound, C—H⋯O hydrogen bonds connect molecules, forming sheets. []

Relevance: Both this compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 4-methyl-2-oxo-2H-chromen-7-yl core structure. [] They differ in the substituent at the 7-position oxygen, with the related compound having a 4-methoxybenzenesulfonate group, while the target compound has a pentanoate group.

8-Formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

Compound Description: The crystal packing of this compound is stabilized by C—H⋯O interactions. []

N-(4-methyl-2-Oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives

Compound Description: This series of compounds was synthesized via nucleophilic substitution, and their structures were confirmed by spectroscopic techniques. []

Relevance: The 4-methyl-2-oxo-2H-chromen-7-yl core structure links this series with 4-methyl-2-oxo-2H-chromen-7-yl pentanoate. [] The related compounds have a (5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide group at the 7-position oxygen, while the target compound has a pentanoate group at that position.

4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate

Compound Description: Weak C—H⋯O hydrogen bonds connect molecules in the crystal structure of this compound. []

4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

Compound Description: C—H⋯O hydrogen bonding stabilizes the crystal packing of this compound. []

Relevance: Both this compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate have the 4-methyl-2-oxo-2H-chromen-7-yl core structure in common. [] The difference lies in the substituent at the 7-position oxygen, with the related compound having a 4-methylbenzenesulfonate group, while the target compound has a pentanoate group.

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate

Compound Description: The crystal structure of this compound reveals weak C—H⋯O hydrogen bonding. []

2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Compound Description: The crystal structure of this compound is characterized by N—H⋯O hydrogen bonds linking molecules. []

Relevance: The 4-methyl-2-oxo-2H-chromen-7-yl moiety is the common structural feature between this compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate. [] The key difference lies in the substituent at the 7-position oxygen, where the related compound has a bromo-methylpropanamide group, while the target compound has a pentanoate group.

Ethyl (4-{[(diethylcarbamothioyl)sulfanyl]methyl}-2-oxo-2H-chromen-7-yl)carbamate

Compound Description: This compound features a (diethylcarbamothioyl)sulfanyl]methyl substituent at the 4-position and an ethyl carbamate group at the 7-position oxygen of the coumarin ring. []

Relevance: The core structure of 4-methyl-2-oxo-2H-chromen-7-yl is present in both this compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate. [] They differ in their substituents, with the related compound having a (diethylcarbamothioyl)sulfanyl]methyl group at the 4-position and an ethyl carbamate group at the 7-position oxygen, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

Methyl N-{4-[(4-methoxyphenoxy)methyl]-2-oxo-2H-chromen-7-yl}carbamate

Compound Description: The crystal structure of this compound highlights the presence of N—H⋯O hydrogen bonds and π–π stacking interactions. []

(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Compound Description: This compound is a hybrid molecule consisting of ferulic acid and esculetin, formed through an esterification reaction. []

Relevance: This hybrid compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 2-oxo-2H-chromen-7-yl core structure. [] They are differentiated by the substituents attached to the core. The related compound has hydroxyl groups at the 6- and 7- positions, and a 3-(4-hydroxy-3-methoxyphenyl)acrylate group at the 7-position oxygen. In contrast, the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

Methyl [8‐(3,5‐di­methyl­pyrazol‐1‐yl­methyl)‐4‐methyl‐2‐oxo‐2H‐chromen‐7‐yl­oxy]­acetate 0.19‐hydrate

Compound Description: Weak C—H⋯π interactions stabilize the crystal structure of this compound. []

Relevance: This compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 4-methyl-2-oxo-2H-chromen-7-yloxy core structure. [] They differ in their substituents, with the related compound having a (3,5-di­methyl­pyrazol‐1‐yl­methyl) group at the 8-position and a methyl acetate group at the oxygen, while the target compound has a pentanoate group at the oxygen and no substituent at the 8-position.

Potassium (4‐methyl‐2‐oxo‐2H‐chromen‐7‐yl­oxy)sulfate

Compound Description: This potassium salt features a sulfate group attached to the 7-position oxygen of the coumarin ring. []

Relevance: Both this salt and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 4-methyl-2-oxo-2H-chromen-7-yloxy core structure. [] They are distinguished by the substituent attached to the oxygen atom, where the related compound has a sulfate group, while the target compound features a pentanoate group.

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

Compound Description: This compound, synthesized via O-acylation, has been thoroughly characterized using spectroscopic methods. []

Relevance: This compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 2-oxo-2H-chromen-7-yl core structure. [] They differ in the substituents at the 4-position and the 7-position oxygen. The related compound has a 4-chlorobenzoate group at the 7-position oxygen, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)-1-H-PYRAZOLE-4-CARBALDEHYDE COUMARIN DERIVATIVES

Compound Description: This series of coumarin derivatives were synthesized via Vilsmeier-Haack Reaction method and their structures confirmed using spectroscopic data and elemental analysis. []

Relevance: This series of compounds and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN core structure. [] They differ in the substituents at the 7-position oxygen and the 8-position. The related compound has a hydroxyl group at the 7-position and a (3-(1-H-PYRAZOLE-4-CARBALDEHYDE) group at the 8-position, while the target compound has a pentanoate group at the 7-position oxygen and no substituent at the 8-position.

Dimethyl (7-hy­droxy-4-methyl-2-oxo-2H-chromen-3-yl)phospho­nate

Compound Description: The crystal structure of this compound shows a disordered phosphate group and C—H⋯O hydrogen bonds. []

2-Oxo-2H-chromen-7-yl 4-tert-butylbenzoate

Compound Description: The crystal structure of this coumarin ester is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions. []

Relevance: This compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 2-oxo-2H-chromen-7-yl core structure. [] They are differentiated by the substituents at the 4-position and the 7-position oxygen. The related compound has a 4-tert-butylbenzoate group at the 7-position oxygen, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

2-Oxo-2H-chromen-7-yl 4-fluorobenzoate

Compound Description: The crystal structure of this coumarin ester is characterized by C—H⋯O hydrogen bonds, C=O⋯π, and π–π stacking interactions. []

Relevance: This compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 2-oxo-2H-chromen-7-yl core structure. [] They are differentiated by the substituents at the 4-position and the 7-position oxygen. The related compound has a 4-fluorobenzoate group at the 7-position oxygen, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

2-Oxo-2H-chromen-7-yl 4-methylbenzoate

Compound Description: The crystal structure of this coumarin ester shows a 4-methylbenzoate group attached to the 7-position oxygen. []

Relevance: This compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 2-oxo-2H-chromen-7-yl core structure. [] They are differentiated by the substituents at the 4-position and the 7-position oxygen. The related compound has a 4-methylbenzoate group at the 7-position oxygen, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamide derivatives

Compound Description: This series of coumarin derivatives was designed and synthesized for their potential anticancer and antimicrobial activities. []

Relevance: The 4-methy-2-oxo-2H- chromen-7-yl core structure links this series with 4-methyl-2-oxo-2H-chromen-7-yl pentanoate. [] The related compounds have an acetamide group at the 7-position oxygen, while the target compound has a pentanoate group at that position.

Substituted-N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

Compound Description: These coumarin-thiadiazole amides were synthesized and evaluated for their in vitro antitubercular activity. []

Relevance: The 7-Methyl-2-Oxo-2H-Chromen core structure links this series with 4-methyl-2-oxo-2H-chromen-7-yl pentanoate. [] The related compounds have a (5-((1,3,4-Thiadiazol-2-yl)-Methyl) group at the 4-position and a substituted-benzamide group at the 2-position, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

(8-Amino-4,7- dihydroxy-chromen-2-one) Derivatives

Compound Description: These compounds, synthesized and characterized for their structure and antibacterial activity, are based on the 8-amino-4,7- dihydroxy-chromen-2-one scaffold. []

(N-(3-Cyano-4-ethoxy-2-oxo-2H-chromen-7-yl)- formamide) Derivatives

Compound Description: These derivatives, synthesized and characterized for their antibacterial activity, are based on the N-(3-cyano-4-ethoxy-2-oxo-2H-chromen-7-yl)-formamide scaffold. []

Alkyl 4‐Alkyl‐2,8‐dioxo‐2H,8H‐pyrano[2,3‐f]chromene‐10‐carboxylates

Compound Description: This class of compounds is synthesized via a PPh3-mediated reaction involving 7-hydroxycoumarins and acetylenedicarboxylates. []

Alkyl 2(E)‐3‐[(4‐Alkyl‐2‐oxo‐2H‐chromen‐7‐yl)oxy]acrylates

Compound Description: This class of compounds is also synthesized via a PPh3-mediated reaction, utilizing 7-hydroxycoumarins and propiolates as starting materials. []

[(3-carboxamidino-2-oxo-2H-chromen-7-yl)-4-guanidinobenzoates

Compound Description: These compounds are identified as effective inhibitors of ASIC1a and ASIC3 channels, demonstrating potential as anti-ischemic agents. []

Relevance: This class of compounds and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 2-oxo-2H-chromen-7-yl core structure. [] They are distinguished by the substituents present on the core. The related compounds have a carboxamidino group at the 3-position and a 4-guanidinobenzoate group at the 7-position, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

(E)‐Nʹ‐(1‐(7‐methoxy‐2‐oxo‐2H‐chromen‐3‐yl) ethylidene)‐4‐methylbenzenesulfonohydrazide (SHC)

Compound Description: SHC, a novel synthesized coumarin derivative, exhibits cardioprotective effects against isoproterenol-induced myocardial infarction. []

Relevance: This compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 2-oxo-2H-chromen core structure. [] They are differentiated by their substituents. SHC possesses a methoxy group at the 7-position, a (E)‐Nʹ‐(1‐ethylidene)‐4‐methylbenzenesulfonohydrazide group at the 3-position, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

Di­methyl 1-(7-acetoxy-4-methyl-2-oxo-2H-chromen-8-yl­methyl)-1H-pyrazole-3,4-di­carboxyl­ate

Compound Description: This compound's crystal structure reveals weak C—H⋯O interactions, forming a complex network. []

Relevance: This compound and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 4-methyl-2-oxo-2H-chromen core structure. [] They are differentiated by their substituents. The related compound has an acetoxy group at the 7-position, a 1-(yl­methyl)-1H-pyrazole-3,4-di­carboxyl­ate group at the 8-position, while the target compound has a pentanoate group at the 7-position oxygen and no substituent at the 8-position.

Triethylammonium salt of 3-[(4-hydroxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2-oxo-2H-chromen-4-olate

Compound Description: This compound is a deprotonated dicoumarol derivative with an intramolecular negative charge-assisted hydrogen bond. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid Hydrazide Derivatives

Compound Description: These derivatives were synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid ethyl ester and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. []

Relevance: These derivatives and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 2-oxo-2H-chromen core structure. [] They are differentiated by their substituents. The related compounds possess a (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide group at the 7-position, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

2-Oxo-4-trifluoromethyl-2H-chromen-7-yl 2-bromo-2-methylpropanoate

Compound Description: The crystal structure of this compound shows a 2-bromo-2-methylpropanoate group attached to the 7-position oxygen. []

6-Amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones

Compound Description: These coumarin-uracil molecular hybrids were synthesized using a Fe3O4@TiO2 nanocomposite catalyst. []

(E)‐4‐hydroxy ‐N’‐(1‐(7‐hydroxy‐2‐oxo‐2H‐chromen‐3‐yl) ethylidene) benzohydrazide (Hyd.Cou)

Compound Description: Hyd.Cou, a new coumarin derivative, exhibits cardioprotective properties against myocardial infarction. []

Relevance: Hyd.Cou and 4-methyl-2-oxo-2H-chromen-7-yl pentanoate share the 2-oxo-2H-chromen core structure. [] They are differentiated by their substituents. Hyd.Cou possesses hydroxyl groups at the 4- and 7-positions and a (E)‐N’‐(1‐ethylidene) benzohydrazide group at the 3-position, while the target compound has a methyl group at the 4-position and a pentanoate group at the 7-position oxygen.

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives

Compound Description: This series of compounds, synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, exhibits a broad range of biological activities, including antimicrobial and anti-inflammatory effects. []

Properties

CAS Number

6335-35-9

Product Name

4-Methyl-2-oxo-2h-chromen-7-yl valerate

IUPAC Name

(4-methyl-2-oxochromen-7-yl) pentanoate

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

InChI

InChI=1S/C15H16O4/c1-3-4-5-14(16)18-11-6-7-12-10(2)8-15(17)19-13(12)9-11/h6-9H,3-5H2,1-2H3

InChI Key

KCKLBBMONJISPQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.